(Z)-2-bromo-2-butene

Catalog No.
S8053662
CAS No.
3017-68-3
M.F
C4H7Br
M. Wt
135.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-bromo-2-butene

CAS Number

3017-68-3

Product Name

(Z)-2-bromo-2-butene

IUPAC Name

(Z)-2-bromobut-2-ene

Molecular Formula

C4H7Br

Molecular Weight

135.00 g/mol

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3-

InChI Key

UILZQFGKPHAAOU-ARJAWSKDSA-N

SMILES

CC=C(C)Br

Canonical SMILES

CC=C(C)Br

Isomeric SMILES

C/C=C(/C)\Br

(Z)-2-bromo-2-butene is an organic compound with the molecular formula C₄H₇Br and a molecular weight of 135.00 g/mol. It is classified as a brominated alkene and is known for its stereochemistry, specifically being a cis isomer (Z) where the bromine atom and the alkyl group are on the same side of the double bond. This compound has notable physical properties: it has a melting point of -111 °C and a boiling point of 94 °C, with a dielectric constant of 5.36 .

Typical for alkenes, including:

  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene. This process typically involves the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms, leading to the formation of a double bond .
  • Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles, which can lead to the formation of other organic compounds .
  • Cross-Coupling Reactions: In synthetic organic chemistry, (Z)-2-bromo-2-butene can be used as a coupling partner in palladium-catalyzed cross-coupling reactions to produce various alkenes .

Several methods can be employed to synthesize (Z)-2-bromo-2-butene:

  • Electrophilic Addition: The compound can be synthesized through the electrophilic addition of hydrogen bromide to 2-butene under controlled conditions that favor the formation of the Z isomer.
  • Bromination of Alkenes: Another common method involves the direct bromination of 2-butene using bromine in an inert solvent, followed by separation of the isomers via fractional distillation or chromatography .
  • Dehydrohalogenation: Starting from 2-bromo-2-butane, dehydrohalogenation can yield (Z)-2-bromo-2-butene through elimination reaction processes.

Several compounds share structural similarities with (Z)-2-bromo-2-butene, including:

  • (E)-2-bromo-2-butene: The trans isomer which exhibits different physical properties and reactivity patterns compared to its Z counterpart.
  • 1-bromo-1-butene: A linear alkyl bromide that differs in structure but shares some reactivity characteristics.
  • 3-bromo-1-butene: Another brominated alkene that may participate in similar reactions but has distinct reactivity due to its position.

Comparison Table

CompoundStructure TypeBoiling Point (°C)Melting Point (°C)Unique Features
(Z)-2-bromo-2-buteneCis Isomer94-111Stereospecific reactivity
(E)-2-bromo-2-buteneTrans IsomerHigher than ZSimilarDifferent stereochemistry affects reactivity
1-bromo-1-buteneLinearVariesVariesMore reactive towards nucleophiles
3-bromo-1-buteneLinearVariesVariesDifferent positional reactivity

(Z)-2-bromo-2-butene stands out due to its unique cis configuration, which influences its chemical behavior and applications in synthesis compared to other similar compounds.

XLogP3

2.2

Exact Mass

133.97311 g/mol

Monoisotopic Mass

133.97311 g/mol

Heavy Atom Count

5

General Manufacturing Information

2-Butene, 2-bromo-: ACTIVE

Dates

Last modified: 11-23-2023

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